molecular formula C7H6BrNaO3S B13236755 Sodium 3-bromo-4-methoxybenzene-1-sulfinate

Sodium 3-bromo-4-methoxybenzene-1-sulfinate

Cat. No.: B13236755
M. Wt: 273.08 g/mol
InChI Key: KALVIJUJTGIDQU-UHFFFAOYSA-M
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Description

Sodium 3-bromo-4-methoxybenzene-1-sulfinate is a sulfinate salt characterized by a benzene ring substituted with bromine (Br) at position 3, a methoxy group (OCH₃) at position 4, and a sulfinate group (SO₂Na) at position 1. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions, where sulfinate salts act as nucleophiles or intermediates for constructing complex aromatic systems. The methoxy group’s electron-donating nature via resonance and the bromine atom’s electron-withdrawing effect create unique electronic properties, influencing reactivity and regioselectivity in substitution reactions.

Properties

Molecular Formula

C7H6BrNaO3S

Molecular Weight

273.08 g/mol

IUPAC Name

sodium;3-bromo-4-methoxybenzenesulfinate

InChI

InChI=1S/C7H7BrO3S.Na/c1-11-7-3-2-5(12(9)10)4-6(7)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

KALVIJUJTGIDQU-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of 3-bromo-4-methoxyaniline

2.1. Method via p-nitrochlorobenzene
The synthesis of 3-bromo-4-methoxyaniline can be achieved through a series of reactions starting with p-nitrochlorobenzene:

  • Bromination Reaction : React p-nitrochlorobenzene with a brominating agent in acetic acid at 15–60 °C. The brominating agent can be a bromate, bromine, or N-bromosuccinimide. Pour the reaction mixture into ice water to precipitate the product, 3-bromo-4-fluoronitrobenzene, as a pale yellow solid. The ratio of acetic acid to p-fluoronitrobenzene is between 4.0–8.0:1, and the ratio of the brominating agent to p-fluoronitrobenzene is between 1.0–1.2:1.
  • Etherification Reaction : React 3-bromo-4-fluoronitrobenzene with sodium methoxide in methanol at 10–80 °C to yield 3-bromo-4-methoxynitrobenzene as a white solid. The ratio of sodium methoxide to 3-bromo-4-fluoronitrobenzene ranges from 3.5–5.5:1, and the ratio of methanol volume to the amount of 3-bromo-4-fluoronitrobenzene ranges from 2000–6000 ml:1 mol.
    • Example : React 11.0 g of 3-bromo-4-fluoronitrobenzene with 175 ml of methanol, maintaining the temperature at 10 °C, and slowly add 12.15 g of sodium methoxide. After the addition, maintain the temperature for 4 hours. Pour the reaction mixture into 1000 ml of ice water to precipitate the solid, yielding 11.15 g of 3-bromo-4-methoxynitrobenzene (96.1% yield).

Reactions Involving Sulfinate Salts

3.1. Palladium-Catalyzed Desulfinative Cross-Coupling
Sulfinate salts, including sodium 4-methylbenzenesulfinate, can be used in palladium-catalyzed cross-coupling reactions with aryl halides to form carbon-carbon bonds.

  • React sodium 4-methylbenzenesulfinate with 1-bromo-4-fluorobenzene using Pd(OAc)\$$2\$$, PCy\$$3\$$, and K\$$2\$$CO\$$3\$$ at 150 °C to produce the cross-coupling product with a 92% yield.
  • The reaction mechanism involves oxidative addition, transmetalation, and extrusion of SO\$$2\$$. The transmetalation step can be turnover-limiting, and the rate of SO\$$2\$$ extrusion varies depending on the structure of the sulfinate complex.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-bromo-4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation Reactions: Products include sulfonic acids or sulfonates.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

While the search results provide information about similar compounds and related chemical processes, there is no specific information about the applications of "Sodium 3-bromo-4-methoxybenzene-1-sulfinate." However, based on the available information regarding similar compounds, we can infer potential applications.

Potential Applications Based on Similar Compounds:

  • Chemical Reactions: this compound is used in various chemical reactions.
  • Scientific Research: This compound has applications in scientific research.
  • Pharmaceutical Intermediate: 3-Bromoanisole, a compound structurally related to this compound, is an intermediate in the pharmaceutical field, specifically in the production of the analgesic drug Tramadol . this compound may also be used as an intermediate in the synthesis of pharmaceuticals or other specialty chemicals.
  • Preparation of 3-bromoanisole: 3-bromoanisole can be prepared by methoxydenitrating 3-bromonitrobenzene in the presence of a phase-transfer catalyst (PTC) . The methoxydenitration reagent is an alkali metal methoxide, such as sodium methoxide or potassium methoxide .

Mechanism of Action

The mechanism of action of sodium 3-bromo-4-methoxybenzene-1-sulfinate involves its participation in various chemical reactions. The bromine atom and the sulfonate group are key functional groups that facilitate these reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved are specific to the type of reaction being carried out .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The key structural analogs of sodium 3-bromo-4-methoxybenzene-1-sulfinate include:

Sodium 4-bromo-3-methylbenzene-1-sulfinate (CAS 877304-96-6):

  • Substitutes the methoxy group with a methyl (CH₃) group at position 3.
  • Molecular formula: C₇H₆BrNaO₂S vs. C₇H₆BrNaO₃S (target compound) .
  • Molecular weight: 257.08 g/mol (methyl analog) vs. ~273.08 g/mol (estimated for methoxy analog).

4-Bromo-3-methylbenzoic acid (CAS 7697-28-1):

  • Replaces the sulfinate group (SO₂Na) with a carboxylic acid (COOH).
  • Molecular formula: C₈H₇BrO₂ vs. C₇H₆BrNaO₃S (target compound) .

Physical and Chemical Properties

Property This compound Sodium 4-bromo-3-methylbenzene-1-sulfinate 4-Bromo-3-methylbenzoic acid
Molecular Weight ~273.08 (estimated) 257.08 215.05
Functional Groups SO₂Na, Br, OCH₃ SO₂Na, Br, CH₃ COOH, Br, CH₃
Solubility High in polar solvents (e.g., water) Likely similar (sulfinate salts are water-soluble) Low in water, soluble in organic solvents
Reactivity Nucleophilic at sulfur; methoxy directs electrophiles para Methyl (electron-donating) enhances ring activation Carboxylic acid participates in acid-base reactions

Research Findings and Limitations

  • Electronic Effects : Methoxy groups increase electron density on the aromatic ring compared to methyl, altering reaction kinetics and product distribution in cross-couplings .
  • Synthetic Utility : Sulfinate salts outperform carboxylic acid derivatives in aqueous-phase reactions due to higher solubility .

Biological Activity

Sodium 3-bromo-4-methoxybenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromine atom and a methoxy group attached to a benzene ring, along with a sulfinate functional group. The compound is typically synthesized through the sulfonation of 3-bromo-4-methoxybenzene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt form.

Synthesis Reaction Overview:

Reaction TypeReagentConditions
SubstitutionSodium iodideAcetone
OxidationHydrogen peroxideVaries
ReductionSodium borohydrideVaries

Biological Mechanisms

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can lead to significant modifications in cellular pathways, making the compound a candidate for therapeutic applications. The specific mechanisms of action are still under investigation, but preliminary studies suggest potential roles in:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating its potential as an antibacterial agent.
  • Anticancer Properties : Initial studies suggest that it may inhibit the proliferation of cancer cells, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are summarized findings from notable research:

Study 1: Antimicrobial Activity

A study assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective antibacterial properties.

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)8
Mycobacterium abscessus4
Mycobacterium smegmatis6

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values were reported as follows:

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Triple-Negative Breast Cancer)0.126
HeLa (Cervical Cancer)0.150
A549 (Lung Cancer)0.200

Discussion

The biological activity of this compound suggests its potential utility in drug development. Its unique structural features allow for diverse interactions within biological systems, which may lead to novel therapeutic applications. Further studies are essential to fully understand its mechanisms of action and to explore its efficacy in clinical settings.

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